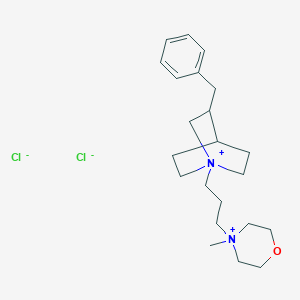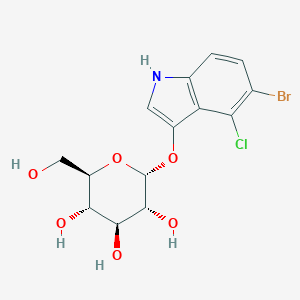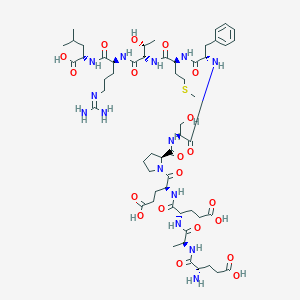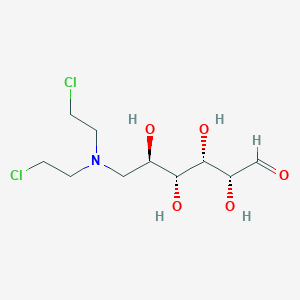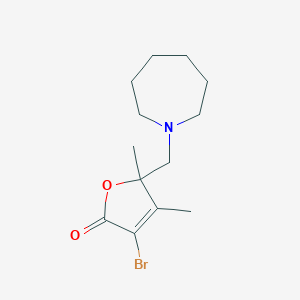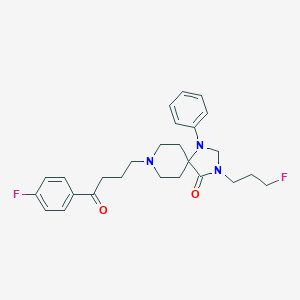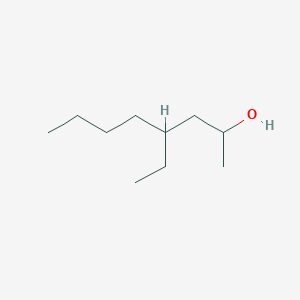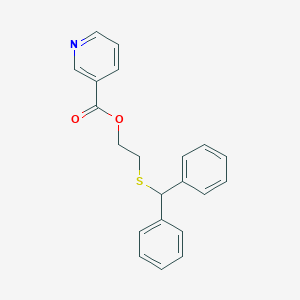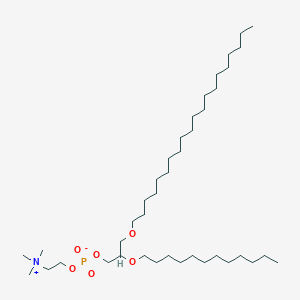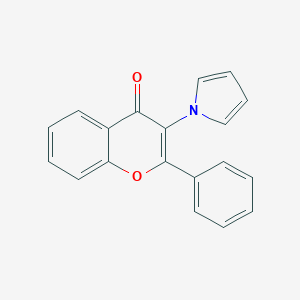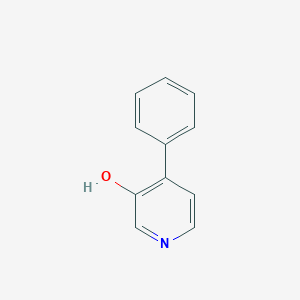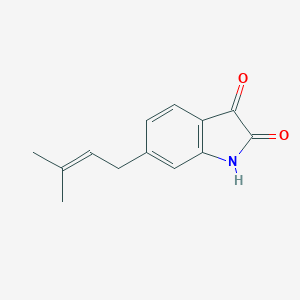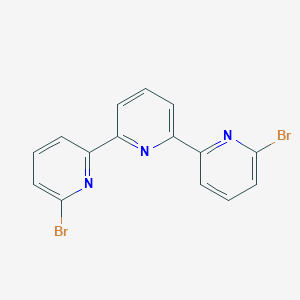![molecular formula C7H10N2O2 B009740 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid CAS No. 109577-96-0](/img/structure/B9740.png)
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid (CECCA) is a cyclopropane derivative, which has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a valuable tool in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid acts as a competitive inhibitor of DPP-IV, which is an enzyme that cleaves dipeptides from the N-terminus of proteins. By inhibiting DPP-IV, 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in regulating glucose metabolism. 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the inhibition of pro-inflammatory cytokines, and the inhibition of cancer cell growth. 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has also been shown to have a protective effect on the liver and kidney, possibly due to its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and specificity as a DPP-IV inhibitor. However, 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid and its potential side effects. Finally, the development of new synthesis methods for 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid may lead to improved yields and purity, making it more accessible for scientific research.
Synthesemethoden
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with acrylonitrile in the presence of a base, such as sodium hydride, or the reaction of cyclopropane carboxylic acid with ethyl chloroformate and then with ethylenediamine. The latter method is more commonly used due to its higher yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has been used in various scientific studies, including its potential use as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has been shown to have an inhibitory effect on the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
109577-96-0 |
|---|---|
Produktname |
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-(2-cyanoethylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-1-5-9-7(2-3-7)6(10)11/h9H,1-3,5H2,(H,10,11) |
InChI-Schlüssel |
NBXHIPWWZDNTCK-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCCC#N |
Kanonische SMILES |
C1CC1(C(=O)O)NCCC#N |
Synonyme |
Cyclopropanecarboxylic acid, 1-[(2-cyanoethyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



